4-BRomo-2-methyl-N-propylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

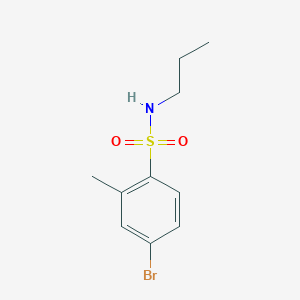

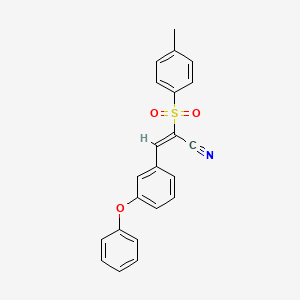

4-Bromo-2-methyl-N-propylbenzenesulfonamide is a chemical compound with the CAS Number: 1873336-36-7 . Its linear formula is C10H14BrNO2S .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-N-propylbenzenesulfonamide is represented by the formula C10H14BrNO2S . The molecular weight of this compound is 292.19 .Scientific Research Applications

Synthesis and Chemical Properties

A study by Qiu et al. (2009) focuses on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, demonstrating the challenges and innovations in synthesizing brominated compounds for pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009). This research underlines the importance of developing efficient and practical methods for producing brominated intermediates, which could be relevant to the synthesis and application of 4-BRomo-2-methyl-N-propylbenzenesulfonamide.

Environmental Presence and Toxicology

The occurrence and potential risks of brominated flame retardants, including novel brominated compounds, in indoor air, dust, consumer goods, and food have been reviewed, calling for more research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This comprehensive review signals the environmental persistence and health implications of brominated compounds, which may extend to substances like 4-BRomo-2-methyl-N-propylbenzenesulfonamide.

Health Effects of Related Compounds

The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been assessed, indicating similar toxicity profiles to their chlorinated counterparts and highlighting the need for further research on the health impacts of brominated compounds (Mennear & Lee, 1994). This suggests that the health implications of brominated compounds, potentially including 4-BRomo-2-methyl-N-propylbenzenesulfonamide, warrant careful examination.

Advanced Materials and Medicinal Chemistry

Kaneda (2020) reviews the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the role of sulfonamide derivatives in pharmaceuticals and organic synthesis (Kaneda, 2020). This review emphasizes the versatility of sulfonamide derivatives in developing functional molecules, which could relate to the applications and functionalization of 4-BRomo-2-methyl-N-propylbenzenesulfonamide in various chemical and pharmaceutical contexts.

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2-methyl-N-propylbenzenesulfonamide are anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, including pH regulation and folic acid synthesis, respectively .

Mode of Action

4-Bromo-2-methyl-N-propylbenzenesulfonamide interacts with its targets through a mechanism known as competitive inhibition . This means that the compound competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s activity . This results in a decrease in the rate of reaction catalyzed by the enzyme .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs . On the other hand, the inhibition of dihydropteroate synthetase can lead to a decrease in the synthesis of folic acid, which is essential for DNA synthesis .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral absorption and wide distribution in the body

Result of Action

The molecular and cellular effects of 4-Bromo-2-methyl-N-propylbenzenesulfonamide’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting carbonic anhydrase, it can affect pH regulation in the body . By inhibiting dihydropteroate synthetase, it can affect DNA synthesis, potentially leading to a decrease in bacterial growth .

properties

IUPAC Name |

4-bromo-2-methyl-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-5-4-9(11)7-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGXFMLNBLRKIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-BRomo-2-methyl-N-propylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-fluoro-4-methylanilino)-7-methyl-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2395642.png)

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2395643.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide](/img/structure/B2395644.png)

![2-(6-allyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2395647.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2395649.png)

![2-hydroxy-3a-(4-methylphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2395650.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2395665.png)